tert-butyl N-(3-acetyl-4-hydroxyphenyl)carbamate
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Overview
Description
tert-Butyl N-(3-acetyl-4-hydroxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-acetyl-4-hydroxyphenyl)carbamate typically involves the reaction of 3-acetyl-4-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control
Purification Steps: Including crystallization, filtration, and drying to obtain the pure product
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of 3-acetyl-4-ketophenylcarbamate
Reduction: Formation of 3-(1-hydroxyethyl)-4-hydroxyphenylcarbamate
Substitution: Formation of various substituted carbamates depending on the substituent used
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The tert-butyl carbamate group is used to protect amines during chemical reactions.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Chemistry: Used in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-acetyl-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison:
- tert-Butyl N-(3-acetyl-4-hydroxyphenyl)carbamate is unique due to the presence of both an acetyl group and a hydroxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
- tert-Butyl N-(4-hydroxyphenyl)carbamate lacks the acetyl group, which may result in different chemical and biological properties.
- tert-Butyl N-(3-formyl-4-hydroxyphenyl)carbamate has a formyl group instead of an acetyl group, leading to different reactivity in chemical reactions.
- tert-Butyl N-(3-hydroxypropyl)carbamate has a different substitution pattern, affecting its overall properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-(3-acetyl-4-hydroxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8(15)10-7-9(5-6-11(10)16)14-12(17)18-13(2,3)4/h5-7,16H,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTLHZHEOLHJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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